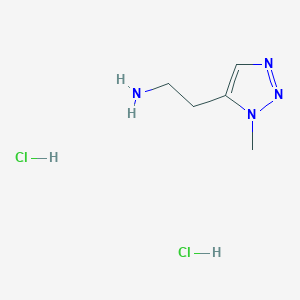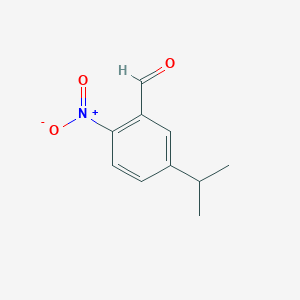![molecular formula C15H10ClN3OS3 B2460246 N-[4-(5-chlorothiophène-2-yl)-1,3-thiazol-2-yl]-4-méthoxy-1,3-benzothiazol-2-amine CAS No. 862973-98-6](/img/structure/B2460246.png)
N-[4-(5-chlorothiophène-2-yl)-1,3-thiazol-2-yl]-4-méthoxy-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H10ClN3OS3 and its molecular weight is 379.9. The purity is usually 95%.
BenchChem offers high-quality N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Résultats de la recherche: Les dérivés du thiazole, y compris le composé en question, ont été étudiés pour leur potentiel anti-inflammatoire. Des études in vitro ont démontré que ces dérivés inhibent des enzymes telles que la COX-2 et la 5-LOX, qui jouent un rôle clé dans l'inflammation .
Agents anti-inflammatoires
Activité antimicrobienne
En résumé, ce composé est prometteur dans les applications anti-inflammatoires, analgésiques, antimicrobiennes et potentiellement anticancéreuses. Des recherches supplémentaires sont nécessaires pour libérer tout son potentiel thérapeutique. 🌟
Mécanisme D'action
Target of Action
The primary targets of this compound are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. COX-2, in particular, is a key enzyme in the production of prostaglandins, which are lipid compounds that mediate inflammation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, with IC50 values in the range of 0.76–9.01 μM . This means it can effectively prevent COX-2 from producing prostaglandins, thereby reducing inflammation.
Biochemical Pathways
By inhibiting COX-2, the compound disrupts the arachidonic acid pathway, which is responsible for the production of prostaglandins . This results in a decrease in prostaglandin levels, leading to a reduction in inflammation.
Pharmacokinetics
suggests it may have good bioavailability. Compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The inhibition of COX-2 and the subsequent decrease in prostaglandin production result in a reduction of inflammation. This makes the compound potentially useful in the treatment of conditions characterized by inflammation .
Analyse Biochimique
Biochemical Properties
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine has been found to interact with several enzymes, proteins, and other biomolecules. In particular, it has been shown to inhibit the enzymes COX-1, COX-2, and 5-LOX, which are involved in the inflammatory response . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
The effects of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine on cells are primarily related to its anti-inflammatory properties. By inhibiting the aforementioned enzymes, this compound can reduce the production of inflammatory mediators, thereby influencing cell signaling pathways and gene expression related to inflammation . This can have a significant impact on cellular metabolism, particularly in cells involved in the immune response .
Molecular Mechanism
The molecular mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine involves its interaction with the enzymes COX-1, COX-2, and 5-LOX. By binding to these enzymes, the compound inhibits their activity, leading to a decrease in the production of inflammatory mediators . This can result in changes in gene expression and cellular signaling pathways, thereby influencing the overall inflammatory response .
Dosage Effects in Animal Models
The effects of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine in animal models have been found to vary with dosage . At concentrations of 5, 10, and 20 mg/kg body weight, the compound was found to have significant anti-inflammatory and analgesic effects .
Propriétés
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS3/c1-20-9-3-2-4-11-13(9)18-15(23-11)19-14-17-8(7-21-14)10-5-6-12(16)22-10/h2-7H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZFXVDGYMHEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2460167.png)
![(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B2460168.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2460170.png)

![4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2460173.png)
![N-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B2460174.png)

![3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2460180.png)
![N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2460181.png)
![2-(4-chlorobenzamido)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2460182.png)

